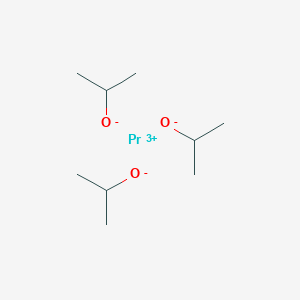

Praseodymium(III) isopropoxide

Übersicht

Beschreibung

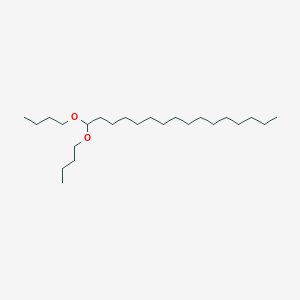

Praseodymium(III) isopropoxide is a chemical compound with the linear formula Pr(OCH(CH3)2)3 . It is composed of praseodymium and oxygen .

Synthesis Analysis

Praseodymium(III) complexes have been synthesized and characterized with various ligands such as octanoyl-DL-alaninates, octanoyl-DL-phenylalaninate, and octanoyl-DL-serinates . The elemental content and functional groups in the synthesized complexes were confirmed through elemental analysis, NMR, and FT-IR spectra .Molecular Structure Analysis

The praseodymium atom in Praseodymium(III) isopropoxide has a radius of 182 pm and a Van der Waals radius of 239 pm . It resembles the typical trivalent rare earths but can exhibit a +4 state when stabilized in a zirconia host .Chemical Reactions Analysis

Praseodymium(III) has been shown to be adsorbed from different nitric acid concentrations using Dowex ion exchanger . The adsorption efficiency decreased rapidly upon increasing nitric acid concentration from 0.50 to 3.0 M .Physical And Chemical Properties Analysis

Praseodymium has a density of 6.769 grams per cubic centimeter and a hardness of 5.4 on the Mohs scale . It also has a very high electrical resistivity, which makes it an excellent electrical conductor . Praseodymium is also highly magnetic, with a magnetic susceptibility of +2.3 x 10-6 cgs .Wissenschaftliche Forschungsanwendungen

Recovery and Separation of Praseodymium (III)

Praseodymium(III) isopropoxide can be used in the recovery and separation of Praseodymium (III), Dysprosium (III), and Yttrium (III) from aqueous nitrate solutions . The process involves using hydrogenated Dowex 50WX8 resin for the recovery and separation . The maximum sorption capacity was found to be 30.0 mg/g for Pr (III) .

Catalyst in Organic Reactions

In the field of catalytic synthesis, Praseodymium(III) isopropoxide acts as a catalyst in organic reactions . It assists in the formation of desired compounds, enhancing the efficiency of the reaction .

Coating Material in Engineering

Praseodymium(III) isopropoxide finds use as a coating material in the engineering environment . It provides protective layers on surfaces, enhancing their durability .

Manufacturing of High-Strength Alloys

Praseodymium(III) isopropoxide is used in the manufacturing of high-strength alloys for aircraft engines . These alloys are known for their superior strength and resistance to high temperatures .

Production of Special Glasses and Ceramics

Praseodymium(III) isopropoxide is used in the production of special glasses and ceramics . These materials have unique properties that make them suitable for various applications .

Dopant in Fiber Optics and Laser Materials

Praseodymium(III) isopropoxide is used as a dopant in fiber optics and laser materials . As a dopant, it alters the properties of these materials, enhancing their performance .

Wirkmechanismus

Target of Action

Praseodymium(III) isopropoxide is a chemical compound with the formula Pr(OCH(CH3)2)3 . It is primarily used in the field of materials science and chemistry. The compound’s primary targets are typically inorganic and organic substrates where it acts as a precursor for the deposition of praseodymium oxide .

Mode of Action

Praseodymium(III) isopropoxide interacts with its targets through a process known as chemical vapor deposition . In this process, the compound is vaporized and reacts with the substrate to form a thin film of praseodymium oxide . This reaction is typically facilitated by heat or ultraviolet light .

Biochemical Pathways

It plays a crucial role in the synthesis of praseodymium-doped materials . These materials have been used in various applications, including the degradation of organic pollutants like bisphenol A .

Pharmacokinetics

It’s important to note that the compound is considered hazardous, with safety information indicating it is flammable and corrosive .

Result of Action

The primary result of Praseodymium(III) isopropoxide’s action is the formation of praseodymium oxide films on substrates . These films have various applications, including the creation of praseodymium-doped glasses and ceramics, which are used in welding goggles and to color glass and ceramics yellow .

Action Environment

The efficacy and stability of Praseodymium(III) isopropoxide are influenced by several environmental factors. These include the temperature and pressure of the reaction environment, the presence of oxygen, and the nature of the substrate . Proper storage and handling are crucial to maintain the compound’s stability and effectiveness .

Safety and Hazards

Praseodymium(III) isopropoxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

The global market for Praseodymium(III) isopropoxide is expected to witness significant growth in the coming years due to the increasing demand for high-performance materials in various sectors . Technological advancements and growing investments in research and development activities are further driving the market forward .

Eigenschaften

IUPAC Name |

praseodymium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Pr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIVUKFKISBKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370095 | |

| Record name | Praseodymium(III) isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium(III) isopropoxide | |

CAS RN |

19236-14-7 | |

| Record name | Praseodymium(III) isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium(III) isopropoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

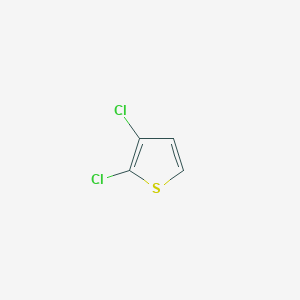

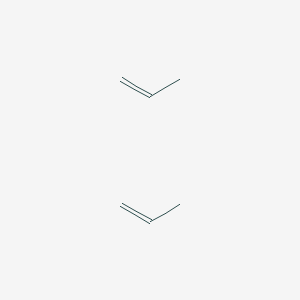

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

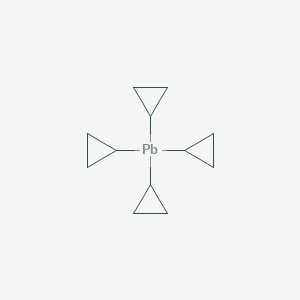

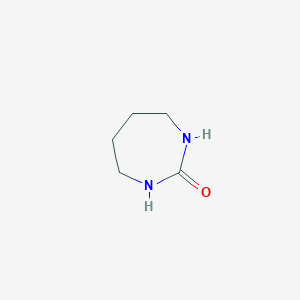

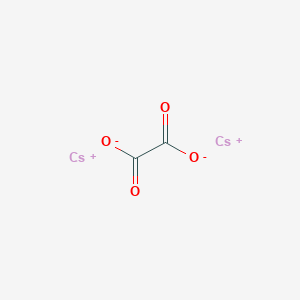

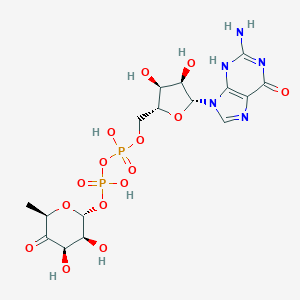

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)